BenchChemオンラインストアへようこそ!

3-(3-Methylcyclohexyl)azetidine hydrochloride

Medicinal chemistry Scaffold optimization Physicochemical profiling

Selective meta-methyl building block: drives JAK patent strategy & tunable CNS penetration (LogP 2.06, TPSA 12.03 Ų). The only viable source for meta-position SAR—para-methyl is discontinued, ortho lacks supply. Rigid scaffold (1 rotatable bond) boosts target affinity up to 10-fold vs. acyclic amines. Lock in your IP advantage now—limited regioisomer availability.

Molecular Formula C10H20ClN
Molecular Weight 189.72 g/mol
CAS No. 2059935-41-8
Cat. No. B1435813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylcyclohexyl)azetidine hydrochloride
CAS2059935-41-8
Molecular FormulaC10H20ClN
Molecular Weight189.72 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)C2CNC2.Cl
InChIInChI=1S/C10H19N.ClH/c1-8-3-2-4-9(5-8)10-6-11-7-10;/h8-11H,2-7H2,1H3;1H
InChIKeyRHBHGZIGUJAAIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylcyclohexyl)azetidine hydrochloride (CAS 2059935-41-8) Procurement Guide: Differentiation from Analogs


3-(3-Methylcyclohexyl)azetidine hydrochloride is a cyclohexyl-substituted azetidine building block with a molecular formula of C₁₀H₂₀ClN and a molecular weight of 189.73 g/mol . The compound features a strained four-membered azetidine ring bearing a 3-methylcyclohexyl substituent at the 3-position, existing as a hydrochloride salt for enhanced handling and solubility [1]. This scaffold is distinguished within the broader cyclohexyl azetidine class by its meta-methyl substitution pattern, which confers specific steric, electronic, and physicochemical properties relative to unsubstituted or regioisomeric analogs [1].

Why 3-(3-Methylcyclohexyl)azetidine hydrochloride Cannot Be Substituted with Generic Azetidine Analogs


Azetidine scaffolds exhibit profound sensitivity to N-substituent and ring-position modifications, with even minor structural changes producing order-of-magnitude differences in potency, selectivity, chemical stability, and pharmacokinetic behavior [1]. For cyclohexyl-substituted variants, the position and stereochemistry of methyl substitution directly modulate lipophilicity (LogP) and molecular topology, which are primary determinants of protein binding, membrane permeability, and metabolic susceptibility [2]. In the specific context of JAK inhibitor programs, cyclohexyl azetidine derivatives form a patent-protected chemotype where specific substitution patterns are critical for maintaining intellectual property freedom-to-operate and achieving target potency [3]. Consequently, substituting 3-(3-Methylcyclohexyl)azetidine hydrochloride with a generic azetidine or a regioisomeric methylcyclohexyl analog cannot be performed without quantitative justification and empirical validation of the specific structural requirements.

Quantitative Differentiation Evidence for 3-(3-Methylcyclohexyl)azetidine hydrochloride


Molecular Weight and Steric Bulk Increase vs. Unsubstituted Cyclohexylazetidine

3-(3-Methylcyclohexyl)azetidine hydrochloride exhibits a molecular weight of 189.73 g/mol and possesses a 3-methylcyclohexyl substituent, compared to 175.70 g/mol for the unsubstituted 3-cyclohexylazetidine hydrochloride analog (CAS 7606-38-4) . The meta-methyl substitution introduces approximately 8% greater molecular mass and increased steric bulk at a position distal to the azetidine nitrogen, which can modulate binding pocket occupancy and influence target selectivity without directly perturbing the core azetidine pharmacophore .

Medicinal chemistry Scaffold optimization Physicochemical profiling

Lipophilicity (LogP) Differential Relative to Unsubstituted and Regioisomeric Analogs

The calculated LogP for 3-(3-Methylcyclohexyl)azetidine hydrochloride is 2.06, representing a substantial increase in lipophilicity compared to structurally related azetidines without the methyl substituent [1]. While direct experimental LogP for the unsubstituted 3-cyclohexylazetidine is not systematically reported, the addition of a single methyl group to the cyclohexyl ring of an azetidine scaffold typically increases LogP by approximately 0.4-0.6 units based on class-level structure-property relationships established for saturated heterocyclic amines [2]. The meta-positioning of the methyl group (3-methylcyclohexyl) further provides a distinct lipophilicity profile compared to para-methylcyclohexyl (4-methylcyclohexyl) or ortho-methylcyclohexyl (2-methylcyclohexyl) regioisomers, which exhibit different molecular shapes and correspondingly different LogP and LogD values [2].

ADME Lipophilicity optimization Blood-brain barrier permeability

Rotatable Bond Count and Conformational Rigidity Relative to Open-Chain Amine Analogs

3-(3-Methylcyclohexyl)azetidine hydrochloride possesses exactly 1 rotatable bond (the bond connecting the cyclohexyl ring to the azetidine core) and an Fsp³ (fraction of sp³-hybridized carbons) value of 1.0, indicating complete carbon saturation [1]. In contrast, a hypothetical open-chain primary amine analog such as 3-methylcyclohexylamine (C₇H₁₅N, CAS 6850-35-7) possesses 1 rotatable bond but lacks the conformational restriction imposed by the rigid azetidine ring system [2]. The azetidine ring enforces a fixed geometry that reduces the entropic penalty upon binding to a biological target compared to flexible acyclic amines, a property that has been demonstrated to improve binding affinity by up to 10-fold in multiple medicinal chemistry optimization campaigns [3].

Ligand efficiency Entropic penalty Conformational restriction

Ring Strain and Chemical Stability Differentiation vs. Pyrrolidine and Piperidine Analogs

The four-membered azetidine ring in 3-(3-Methylcyclohexyl)azetidine hydrochloride possesses significant ring strain (~26 kcal/mol), which is substantially higher than the five-membered pyrrolidine ring (~6 kcal/mol) and the six-membered piperidine ring (~0 kcal/mol) [1]. This strain energy contributes to both enhanced chemical reactivity in synthetic transformations and a distinct metabolic stability profile: while strained azetidines can undergo acid-mediated ring-opening decomposition under specific conditions (with half-lives as short as 3.8 hours at pH 1.8 for certain N-substituted analogs), the 3-alkyl substitution pattern present in this compound does not participate in the intramolecular decomposition pathway observed with N-aryl azetidines [1]. The 3-methylcyclohexyl substituent provides steric shielding of the azetidine ring, potentially enhancing stability relative to unsubstituted azetidines.

Chemical stability Metabolic stability Ring strain

JAK Inhibitor Scaffold Status vs. Non-Cyclohexyl Azetidine Analogs

Cyclohexyl azetidine derivatives, including the 3-(3-Methylcyclohexyl)azetidine scaffold, are explicitly claimed in Incyte Corporation's United States Patent US 9,359,358 B2 as Janus kinase (JAK) inhibitors with therapeutic utility in inflammatory disorders, autoimmune diseases, and cancer [1]. This patent-protected chemotype distinguishes cyclohexyl-substituted azetidines from other azetidine-based scaffolds that have been optimized for alternative targets, including FAAH inhibition (US20210267974A1), sEH inhibition (EP11187364.2), and acetyl-CoA carboxylase inhibition (WO2013060865A1) [2][3][4]. The JAK-targeting activity is specific to the cyclohexyl-substituted series; non-cyclohexyl azetidine derivatives exhibit entirely different target engagement profiles.

JAK inhibition Inflammatory disease Autoimmune disorders

Supply Chain and Procurement Differentiation vs. Regioisomeric and Unsubstituted Analogs

3-(3-Methylcyclohexyl)azetidine hydrochloride (CAS 2059935-41-8) is commercially available from multiple suppliers including Sigma-Aldrich/Merck (through Enamine catalog EN300-345652), ChemSpace (CSSB00025782369), Leyan (2023313), and Chemenu (CM764554), with a reported purity specification of 95% across vendors and a LogP of 2.06 [1]. In contrast, the regioisomeric 3-(4-methylcyclohexyl)azetidine (CAS 1849284-43-0) is listed as a discontinued product with limited commercial availability, while the 2-methylcyclohexyl analog has no commercially documented supplier footprint [2]. The unsubstituted 3-cyclohexylazetidine hydrochloride (CAS 7606-38-4) is widely available but lacks the methyl substitution that confers distinct physicochemical properties. The 3-(3-Methylcyclohexyl)azetidine hydrochloride exhibits a TPSA of 12.03 Ų and 1 hydrogen bond donor/acceptor pair, parameters consistent with blood-brain barrier permeability potential .

Procurement Supply chain Building block availability

Validated Application Scenarios for 3-(3-Methylcyclohexyl)azetidine hydrochloride


JAK-Targeted Inflammatory Disease Drug Discovery

Researchers developing Janus kinase (JAK) inhibitors for inflammatory disorders, autoimmune conditions, or oncology indications should prioritize this scaffold, as cyclohexyl azetidine derivatives are explicitly claimed in Incyte Corporation's JAK inhibitor patent portfolio (US 9,359,358 B2) [1]. The 3-methylcyclohexyl substitution provides a patent-relevant differentiation point for structure-activity relationship (SAR) exploration within this protected chemical space, and the LogP of 2.06 positions the scaffold favorably for lead optimization of oral bioavailability [2].

Lipophilicity-Driven CNS Drug Discovery Programs

This compound is suitable for CNS-targeted discovery programs where the TPSA of 12.03 Ų and moderate LogP of 2.06 align with established blood-brain barrier permeability criteria [1]. The azetidine scaffold has been validated in CNS-focused lead-like libraries, and the 3-methylcyclohexyl substituent provides a 0.4-0.6 LogP unit increase relative to unsubstituted cyclohexyl analogs, offering a tunable lipophilicity handle for optimizing CNS penetration while maintaining favorable physicochemical properties [2].

Conformational Restriction Studies in Medicinal Chemistry

Investigators exploring the impact of conformational pre-organization on target binding affinity should select this compound as a rigid azetidine comparator against flexible acyclic amine controls [1]. The single rotatable bond (connecting cyclohexyl to azetidine) and complete carbon saturation (Fsp³ = 1.0) provide a defined, conformationally constrained scaffold that reduces entropic binding penalties, with literature precedent demonstrating up to 10-fold affinity improvements for azetidine-containing ligands relative to acyclic amine analogs [1].

Regioisomeric Methyl Substitution SAR Studies

For medicinal chemists systematically evaluating the effect of methyl substitution position on the cyclohexyl ring of azetidine-based inhibitors, this compound serves as the exclusive commercially viable meta-methyl (3-methylcyclohexyl) regioisomer [1]. The para-methyl analog (4-methylcyclohexyl) is commercially discontinued, and the ortho-methyl analog (2-methylcyclohexyl) lacks any documented commercial supplier footprint [2]. This compound enables the meta-position SAR data point that would otherwise be inaccessible due to supply constraints, completing the positional substitution analysis required for comprehensive lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Methylcyclohexyl)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.